2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide
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Overview
Description
The compound “2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. The molecule also has chlorophenyl groups attached to it, which suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its structure and the conditions under which it’s reacted. For example, compounds with a thiazole ring can undergo a variety of reactions, including protodeboronation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be of interest include its melting point, boiling point, and solubility .Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including compounds structurally related to 2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide, have been synthesized and evaluated for their potential anticancer activities. For instance, a study by Cai et al. (2016) demonstrated that 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives exhibited significant anticancer activity against various cell lines, highlighting the potential of thiazole compounds in cancer treatment (Cai et al., 2016).
Antimicrobial Properties
Compounds with a structure similar to the specified thiazole have shown promising antimicrobial properties. For example, Akbari et al. (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and its derivatives, which exhibited significant inhibition of bacterial and fungal growth (Akbari et al., 2008).
Anti-Inflammatory and Analgesic Activities
Thiazole derivatives have been investigated for their anti-inflammatory and analgesic properties. A study by Soyer Can et al. (2021) synthesized new carboxamides derived from the imidazo[2,1-b]thiazole skeleton, demonstrating significant anti-inflammatory and analgesic activities (Soyer Can et al., 2021).
Applications in Molecular Modeling
Thiazole derivatives are used in molecular modeling studies to understand their interaction with biological receptors. For instance, Srivastava et al. (2007) conducted molecular modeling studies with diaryl dihydropyrazole-3-carboxamides, which are structurally related to thiazoles, to understand their CB1 antagonistic activity (Srivastava et al., 2007).
Synthesis and Structural Studies
Structural elucidation and synthesis of thiazole derivatives are crucial in understanding their chemical properties and potential applications. Desai et al. (2011) synthesized a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and analyzed their structures (Desai et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS/c18-11-3-1-10(2-4-11)5-16-22-15(9-24-16)17(23)21-14-7-12(19)6-13(20)8-14/h1-4,6-9H,5H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKXNVQDPXDJEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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